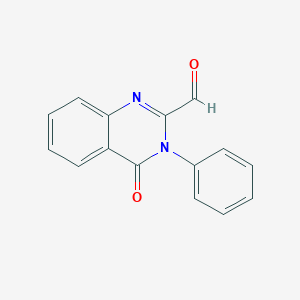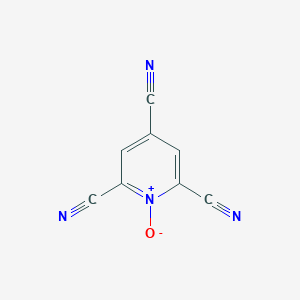
4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their wide range of pharmaceutical applications, including anticancer and antihypertensive drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde involves the reaction of 2-aminobenzamide with benzaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring . Another method involves the reaction of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde with hydroxylamine hydrochloride in the presence of potassium carbonate, yielding the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Medicine: Quinazoline derivatives are known for their anticancer and antihypertensive properties, making this compound a valuable intermediate in drug development.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or proteins, leading to altered cellular functions. The exact pathways and targets depend on the specific derivative and its application .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime
- 4-Oxo-3,4-dihydroquinazoline-2-carbonitrile
- 4-Oxo-3,4-dihydroquinazoline-2-carboxamide
Uniqueness
4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde is unique due to its phenyl group, which can undergo various substitution reactions, leading to a wide range of derivatives with different properties. This versatility makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
4-oxo-3-phenylquinazoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-10-14-16-13-9-5-4-8-12(13)15(19)17(14)11-6-2-1-3-7-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDKMPXYQXELAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501949 |
Source


|
| Record name | 4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20873-11-4 |
Source


|
| Record name | 4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)
![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)

![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)

![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)






![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)
